Product packaging for Silane, trimethyl[(4-nitrophenyl)methoxy]-(Cat. No.:CAS No. 14856-73-6)

Silane, trimethyl[(4-nitrophenyl)methoxy]-

Cat. No.: B088465
CAS No.: 14856-73-6
M. Wt: 225.32 g/mol
InChI Key: KBFHZCAAMBBYBR-UHFFFAOYSA-N
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Description

Contextualization within Advanced Organosilicon Chemistry

The field of organosilicon chemistry has evolved significantly from the initial synthesis of tetraethylsilane (B1293383) in 1863. wikipedia.org Today, it encompasses a vast array of compounds with diverse applications, from protecting groups in organic synthesis to precursors for advanced materials. thermofishersci.inresearchgate.net Silane (B1218182), trimethyl[(4-nitrophenyl)methoxy]- is situated within the subfield of functionalized organosilanes, where the organic substituent is not a simple alkyl or aryl group but rather a more complex moiety that imparts specific reactivity and properties to the molecule.

The silicon-oxygen bond in silyl (B83357) ethers is a key feature of this class of compounds. lkouniv.ac.in The presence of the trimethylsilyl (B98337) group ((CH₃)₃Si-) in Silane, trimethyl[(4-nitrophenyl)methoxy]- makes it a versatile reagent. The trimethylsilyl group is a well-established protecting group for alcohols and phenols due to its relative stability under many reaction conditions and its facile removal when desired. thermofishersci.in Furthermore, the silicon atom can stabilize adjacent positive charges (β-carbocations), a property that is harnessed in various synthetic transformations. soci.org

The general synthesis of such aryloxysilanes can be achieved through the reaction of a phenol (B47542) with a trimethylsilylating agent, such as trimethylchlorosilane, often in the presence of a base to neutralize the generated acid.

Table 1: General Synthetic Approach for Aryloxysilanes

Reactant 1Reactant 2Common ConditionsProduct Type
PhenolTrimethylchlorosilaneBase (e.g., triethylamine (B128534), pyridine)Aryloxytrimethylsilane
PhenolHexamethyldisilazane (B44280)Catalyst (e.g., acid or base)Aryloxytrimethylsilane

Significance of the [(4-nitrophenyl)methoxy] Moiety in Synthetic Methodologies

The [(4-nitrophenyl)methoxy] or 4-nitrophenoxy group plays a crucial role in defining the chemical behavior and utility of the title compound. The nitro group (-NO₂) is strongly electron-withdrawing, which has several important consequences for the molecule's reactivity.

Secondly, the 4-nitrophenyl group can be chemically modified, most notably through the reduction of the nitro group to an amine (-NH₂). This transformation opens up pathways for further functionalization, such as the formation of amides or the use as a linker in more complex molecular architectures. ontosight.ai This dual functionality—the reactive silyl ether and the modifiable nitro group—makes compounds like Silane, trimethyl[(4-nitrophenyl)methoxy]- valuable intermediates in multi-step syntheses.

In broader synthetic contexts, the 4-nitrophenyl group is utilized in various capacities. For instance, 4-nitrophenyl esters are activated esters used in peptide synthesis to facilitate the formation of amide bonds. While Silane, trimethyl[(4-nitrophenyl)methoxy]- is not a 4-nitrophenyl ester, the underlying principle of the electronic activation provided by the 4-nitrophenyl group is a shared concept.

Overview of Research Trajectories Pertaining to Silane, trimethyl[(4-nitrophenyl)methoxy]-

Specific research focused solely on Silane, trimethyl[(4-nitrophenyl)methoxy]- is not extensively documented in dedicated studies. However, its research trajectory can be inferred from the broader applications of related organosilicon compounds and synthetic methodologies that utilize the 4-nitrophenoxy moiety.

The primary research interest in this and similar molecules lies in their application as intermediates in organic synthesis. The trimethylsilyl group can serve as a protecting group for the phenolic hydroxyl of 4-nitrophenol (B140041), allowing for reactions to be carried out at other sites of a molecule without interference from the acidic proton of the phenol.

Research involving similar structures, such as trimethyl((4-nitrophenyl)ethynyl)silane, highlights the utility of combining a trimethylsilyl group with a 4-nitrophenyl moiety for applications in cross-coupling reactions and the synthesis of complex aromatic compounds. This suggests that a key research direction for Silane, trimethyl[(4-nitrophenyl)methoxy]- would be its use as a building block in the synthesis of more complex molecules where the 4-nitrophenoxy unit is a desired structural component.

Future research may explore the use of this compound in materials science, potentially as a precursor for silicon-containing polymers or as a surface modification agent where the nitro group can be used for further functionalization. ontosight.airesearchgate.net

Table 2: Potential Research Applications

Research AreaPotential Application of Silane, trimethyl[(4-nitrophenyl)methoxy]-
Organic SynthesisAs a protected form of 4-nitrophenol; as a building block for more complex molecules.
Medicinal ChemistryAs a precursor for the synthesis of bioactive molecules.
Materials ScienceAs a precursor for functionalized polymers or surface modification. ontosight.airesearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3Si B088465 Silane, trimethyl[(4-nitrophenyl)methoxy]- CAS No. 14856-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[(4-nitrophenyl)methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3Si/c1-15(2,3)14-8-9-4-6-10(7-5-9)11(12)13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFHZCAAMBBYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346279
Record name Silane, trimethyl[(4-nitrophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14856-73-6
Record name Silane, trimethyl[(4-nitrophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Silane, Trimethyl 4 Nitrophenyl Methoxy

Established Synthetic Routes and Reaction Conditions

The formation of a trimethylsilyl (B98337) (TMS) ether from an alcohol is a common protective strategy in multi-step organic synthesis. ias.ac.in For the synthesis of Silane (B1218182), trimethyl[(4-nitrophenyl)methoxy]-, the primary starting material is 4-nitrobenzyl alcohol. Traditional methods for the trimethylsilylation of alcohols are well-established and are applicable to this specific transformation.

One of the most common methods involves the reaction of 4-nitrobenzyl alcohol with a trimethylsilylating agent in the presence of a base. Chlorotrimethylsilane (TMSCl) is a frequently employed reagent for this purpose. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), with a tertiary amine base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Another widely used silylating agent is hexamethyldisilazane (B44280) (HMDS). The reaction with HMDS is often advantageous as the only byproduct is ammonia, which is easily removed from the reaction mixture. While the reaction can sometimes be sluggish, the use of a catalyst can significantly accelerate the conversion. A variety of catalysts have been reported to be effective for the silylation of alcohols with HMDS, including iodine (I₂), trimethylsilyl chloride (TMSCl), and various Lewis and Brønsted acids. For instance, the trimethylsilylation of benzyl (B1604629) alcohol using HMDS can be efficiently catalyzed by P₂O₅/SiO₂ at room temperature, achieving a high yield in a short reaction time. researchgate.net

A general procedure for the synthesis of Silane, trimethyl[(4-nitrophenyl)methoxy]- using trimethylchlorosilane is as follows: To a solution of 4-nitrobenzyl alcohol and triethylamine in an inert solvent, trimethylchlorosilane is added dropwise. The reaction mixture is stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the triethylammonium (B8662869) chloride salt is removed by filtration, and the product is isolated from the filtrate, typically by distillation or chromatography.

The reaction conditions for these established routes can be summarized in the following table:

Silylating AgentBase/CatalystSolventTemperature (°C)Typical Reaction Time
Trimethylsilyl chloride (TMSCl)Triethylamine, PyridineDichloromethane, THF0 - 251 - 4 hours
Hexamethyldisilazane (HMDS)Iodine, TMSCl, P₂O₅/SiO₂Dichloromethane, Acetonitrile (B52724), or solvent-free25 - 800.5 - 12 hours

Development of Novel and Green Synthetic Approaches for Silane, trimethyl[(4-nitrophenyl)methoxy]-

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods. This has led to the exploration of novel and "green" approaches for the synthesis of silyl (B83357) ethers, including Silane, trimethyl[(4-nitrophenyl)methoxy]-.

One promising green approach involves the use of deep eutectic solvents (DESs). For instance, a mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an effective and environmentally friendly medium for the silylation of various alcohols, including benzylic alcohols. researchgate.net These reactions often proceed under mild conditions and offer advantages such as high yields, simple work-up procedures, and the elimination of hazardous organic solvents.

Solvent-free reaction conditions represent another significant advancement in green synthesis. The silylation of alcohols and phenols with HMDS can be carried out efficiently without a solvent, often with microwave irradiation to accelerate the reaction. This approach minimizes waste and energy consumption.

The use of solid-supported catalysts is another key aspect of green chemistry that has been applied to silylation reactions. Catalysts such as silica-supported acids or metal complexes can be easily separated from the reaction mixture and recycled, reducing waste and cost. For example, P₂O₅/SiO₂ has been demonstrated as a reusable and efficient catalyst for the trimethylsilylation of alcohols with HMDS. researchgate.net

Furthermore, the development of catalytic systems that can operate under neutral or milder conditions is of great interest. The in situ generation of a highly reactive silylating species from a less reactive precursor is one such strategy. For example, the reaction of HMDS with a catalytic amount of an oxidizing agent like Oxone® in the presence of potassium iodide can generate iodine in situ, which then catalyzes the silylation of alcohols and phenols with high efficiency at room temperature. ias.ac.in

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of Silane, trimethyl[(4-nitrophenyl)methoxy]-. Several factors can influence the outcome of the silylation reaction, including the choice of silylating agent, catalyst, solvent, temperature, and reaction time.

Effect of Silylating Agent and Catalyst: The reactivity of the silylating agent plays a significant role. While TMSCl is highly reactive, it generates corrosive HCl. HMDS is less reactive but produces benign ammonia. The choice between them often depends on the substrate's sensitivity and the desired reaction conditions. The addition of a catalyst with HMDS can dramatically improve reaction rates and yields. For benzyl alcohol, a study comparing various solvents for the HMDS reaction catalyzed by P₂O₅/SiO₂ found that dichloromethane provided a 99% yield in just 5 minutes. researchgate.net

Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate. Aprotic solvents like dichloromethane and acetonitrile are commonly used. In some cases, solvent-free conditions have proven to be highly effective, leading to faster reactions and simpler work-up.

Temperature and Reaction Time: Silylation reactions are often conducted at room temperature, but for less reactive substrates or silylating agents, gentle heating may be required. The reaction time should be optimized to ensure complete conversion while minimizing the formation of byproducts. Monitoring the reaction progress by TLC or GC is essential for determining the optimal reaction time.

A systematic study on the trimethylsilylation of benzyl alcohol with HMDS catalyzed by in situ generated iodine showed that the reaction proceeds rapidly in dichloromethane at room temperature, highlighting the efficiency of this catalytic system. ias.ac.in The electron-withdrawing nitro group in 4-nitrobenzyl alcohol may decrease the nucleophilicity of the hydroxyl group, potentially requiring slightly more forcing conditions or a more active catalytic system for optimal results compared to unsubstituted benzyl alcohol.

Strategies for the Preparation of Structurally Related Analogues of Silane, trimethyl[(4-nitrophenyl)methoxy]-

The synthetic methodologies described for Silane, trimethyl[(4-nitrophenyl)methoxy]- can be readily adapted for the preparation of a wide range of structurally related analogues. These analogues can feature variations in the substituent on the aromatic ring, the structure of the silyl group, or both.

Analogues with Different Aromatic Substituents: By starting with appropriately substituted benzyl alcohols, a diverse library of (benzyloxy)trimethylsilanes can be synthesized. For example, using 4-methoxybenzyl alcohol or 4-chlorobenzyl alcohol as starting materials would yield trimethyl[(4-methoxyphenyl)methoxy]silane and trimethyl[(4-chlorophenyl)methoxy]silane, respectively. The electronic nature of the substituent on the phenyl ring can influence the reactivity of the benzylic alcohol and may necessitate adjustments to the reaction conditions. For instance, electron-donating groups may enhance the nucleophilicity of the hydroxyl group, leading to faster reaction rates.

Analogues with Different Silyl Groups: To introduce different silyl protecting groups, the corresponding silyl chlorides or disilazanes can be used. For example, reacting 4-nitrobenzyl alcohol with triethylsilyl chloride (TESCl) or tert-butyldimethylsilyl chloride (TBDMSCl) would afford the corresponding triethylsilyl or tert-butyldimethylsilyl ethers. These different silyl groups offer varying degrees of steric hindrance and stability towards acidic and basic conditions, allowing for orthogonal protection strategies in complex syntheses.

The general synthetic scheme for preparing these analogues remains similar to that for the parent compound, involving the reaction of the substituted benzyl alcohol with the desired silylating agent in the presence of a suitable base or catalyst. The choice of reaction conditions will depend on the specific reactivity of the starting materials.

A summary of potential starting materials for the synthesis of related analogues is presented below:

Starting AlcoholSilylating AgentProduct
4-Methoxybenzyl alcoholTrimethylsilyl chlorideSilane, trimethyl[(4-methoxyphenyl)methoxy]-
4-Chlorobenzyl alcoholTrimethylsilyl chlorideSilane, [(4-chlorophenyl)methoxy]trimethyl-
4-Nitrobenzyl alcoholTriethylsilyl chlorideSilane, triethyl[(4-nitrophenyl)methoxy]-
4-Nitrobenzyl alcoholtert-Butyldimethylsilyl chlorideSilane, (tert-butyldimethyl)[(4-nitrophenyl)methoxy]-

Reactivity and Mechanistic Investigations of Silane, Trimethyl 4 Nitrophenyl Methoxy

Electrophilic Activation and Reactivity Profiles of the Trimethylsilyl (B98337) Group in Silane (B1218182), trimethyl[(4-nitrophenyl)methoxy]-

The trimethylsilyl (TMS) group in silyl (B83357) ethers like Silane, trimethyl[(4-nitrophenyl)methoxy]- serves primarily as a protecting group for alcohols. ucla.edu Its reactivity is dominated by the electrophilic nature of the silicon atom. The silicon atom is bonded to three methyl groups and one oxygen atom, and while Si is less electronegative than oxygen, the Si-O bond has significant covalent character. However, the silicon atom can expand its coordination sphere to form pentacoordinate or even hexacoordinate intermediates, which is a key aspect of its reactivity. libretexts.org

Activation of the TMS group typically involves interaction with electrophiles, most notably protons (acid catalysis) or Lewis acids. In the presence of an acid, the ether oxygen can be protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack. This facilitates the cleavage of the Si-O bond. rsc.orgresearchgate.net

The reactivity of the TMS group is also influenced by steric factors. Being the smallest of the common trialkylsilyl groups, it offers minimal steric hindrance, which generally allows for its removal under very mild acidic conditions. chem-station.com The electron-withdrawing p-nitrobenzyl group can influence the basicity of the ether oxygen, potentially affecting the kinetics of acid-catalyzed activation.

Mechanistic studies on the formation and cleavage of silyl ethers suggest that these reactions proceed through pentacoordinated intermediates. chem-station.com For electrophilic activation leading to cleavage, a nucleophile attacks the activated silicon center, forming a transient pentacoordinate species which then breaks down to release the deprotected alcohol and the corresponding silyl species. libretexts.org

Table 1: Relative Stability of Common Silyl Ethers

Silyl Group Abbreviation Relative Stability (Acidic Conditions) Relative Stability (Fluoride)
Trimethylsilyl TMS 1 1
Triethylsilyl TES 64 ~10-100
tert-Butyldimethylsilyl TBDMS/TBS 20,000 ~20,000-100,000
Triisopropylsilyl TIPS 700,000 ~100,000
tert-Butyldiphenylsilyl TBDPS 5,000,000 ~5,000,000

This table is generated based on generalized stability trends for silyl ethers and is for illustrative purposes. chem-station.com

Nucleophilic Transformations and Substitution Reactions Involving the [(4-nitrophenyl)methoxy] Moiety

The [(4-nitrophenyl)methoxy] moiety contains a benzylic carbon atom which is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the para position. The nitro group stabilizes the transition state and any potential anionic intermediates formed during a substitution reaction.

While the primary role of this compound is often as a protected alcohol, the p-nitrobenzyl group itself can be a target for nucleophiles under certain conditions. However, nucleophilic attack is more likely to occur at the silicon atom, leading to the cleavage of the Si-O bond, as this is a common deprotection pathway for silyl ethers. libretexts.org

For a substitution reaction to occur at the benzylic carbon, the methoxy (B1213986) group would need to be displaced. This is generally unfavorable. A more plausible scenario involves the cleavage of the entire [(4-nitrophenyl)methoxy] group from the silicon atom. Nucleophilic aromatic substitution on the phenyl ring itself is also a possibility, where a strong nucleophile could displace the nitro group or a hydrogen atom, though this typically requires harsh conditions and specific activation. researchgate.net

A notable reaction involving this moiety is its cleavage under specific reductive or basic conditions. For instance, p-nitrobenzyl ethers and amides can be cleaved using aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures, a process presumed to involve oxidation at the benzylic position. nih.gov This provides a cleavage pathway that is orthogonal to the typical acid- or fluoride-based deprotection of the silyl group.

Exploration of Cleavage Pathways of the Si-O Bond in Silane, trimethyl[(4-nitrophenyl)methoxy]-

The cleavage of the silicon-oxygen bond is the most significant reaction for this compound, as it serves as a method to deprotect the alcohol it was derived from. The stability of the Si-O bond is intermediate between that of a C-C bond and a C-O bond, but it is susceptible to cleavage by various reagents.

Acid-Catalyzed Hydrolysis: This is a common method for cleaving TMS ethers. The reaction mechanism involves the initial protonation of the ether oxygen, which enhances the electrophilicity of the silicon atom. A nucleophile, typically water, then attacks the silicon center. rsc.orgresearchgate.net Theoretical studies indicate that the energy barrier for this reaction is significantly lowered by the protonation of the siloxane oxygen. researchgate.netscribd.com The reaction is often carried out in aqueous acidic conditions, such as using acetic acid in a mixture of THF and water. chem-station.com

Fluoride-Mediated Cleavage: Fluoride (B91410) ions have a very high affinity for silicon, forming a strong Si-F bond. This high bond energy (around 142 kcal/mol) is the driving force for the cleavage of the Si-O bond (around 110 kcal/mol). chem-station.com Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for this purpose. The mechanism is believed to involve a nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate which then fragments. libretexts.org

Enzymatic Hydrolysis: Recent research has identified enzymes, termed 'silyl etherases', that are capable of catalyzing the hydrolysis of silyl ethers. whiterose.ac.uk While not specifically tested on Silane, trimethyl[(4-nitrophenyl)methoxy]-, these enzymes show activity towards 4-nitrophenol (B140041) silyl ethers, indicating a potential biochemical pathway for cleavage. The proposed mechanisms involve catalytically active histidine residues that activate a water molecule for nucleophilic attack on the silicon atom. whiterose.ac.uk

Table 2: Common Reagents for Si-O Bond Cleavage

Cleavage Method Typical Reagents Mechanism
Acid-Catalyzed Hydrolysis HCl/H₂O, Acetic Acid/THF/H₂O Protonation of oxygen followed by nucleophilic attack on silicon. rsc.orgresearchgate.net
Fluoride-Mediated Cleavage Tetrabutylammonium fluoride (TBAF), HF Nucleophilic attack of F⁻ on silicon, driven by strong Si-F bond formation. chem-station.com
Enzymatic Hydrolysis Silyl etherases (e.g., SilEАR, SilEАS) Enzyme-catalyzed activation of water for nucleophilic attack. whiterose.ac.uk

Transition Metal-Catalyzed Reactions Facilitated by Silane, trimethyl[(4-nitrophenyl)methoxy]-

The direct participation of silyl ethers like Silane, trimethyl[(4-nitrophenyl)methoxy]- in transition metal-catalyzed reactions is not extensively documented. Silyl ethers are generally stable and are often used as protecting groups that can withstand various reaction conditions, including some transition metal-catalyzed processes. rsc.orgnih.gov

However, the components of the molecule could potentially interact with transition metals. The oxygen atom could act as a ligand, although it is a weak one. nih.gov The aromatic nitro group could also coordinate with a metal center. More plausibly, the compound might be used in a reaction where the silyl group is transferred or where the cleavage of the Si-O bond is part of a catalytic cycle. For example, some transition metal complexes are known to catalyze the cleavage of Si-O bonds. iastate.edu

Transition metal catalysis is a broad field, and the reactivity would depend heavily on the specific metal, its ligands, and the reaction conditions. williams.eduresearchgate.netescholarship.org For instance, palladium or nickel catalysts are widely used in cross-coupling reactions, but a direct role for a silyl ether of this type as a coupling partner is uncommon. researchgate.net It is more likely to be a substrate in which the protected alcohol is revealed and then participates in a subsequent catalyzed reaction.

Radical Chemistry and Photoreactivity of Silane, trimethyl[(4-nitrophenyl)methoxy]-

Radical Chemistry: The involvement of Silane, trimethyl[(4-nitrophenyl)methoxy]- in radical reactions is not a primary area of its application. Radical reactions involving silanes often utilize silicon hydrides, such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), which can act as radical-based reducing agents. mdpi.comorganic-chemistry.org The Si-O bond in the title compound is generally stable towards radicals. However, radical intermediates could be generated on the p-nitrobenzyl moiety under specific conditions, for instance, through hydrogen abstraction from the benzylic position, although this is not a commonly exploited pathway.

Photoreactivity: The p-nitrobenzyl group is a well-known photolabile protecting group. nih.gov Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes an intramolecular redox reaction. This process leads to the insertion of an oxygen atom into the benzylic C-H bond, ultimately resulting in cleavage of the benzylic C-O bond and release of the protected alcohol, along with 4-nitrosobenzaldehyde as a byproduct.

This photoreactivity provides an orthogonal deprotection strategy that can be performed under neutral and mild conditions, which is highly valuable in the synthesis of complex molecules where acid, base, or fluoride sensitivity is an issue. rsc.org While the trimethylsilyl group itself is not photoreactive, its combination with the photolabile p-nitrobenzyl group in a single molecule could offer interesting possibilities for sequential or controlled deprotection strategies.

Computational Chemistry and Theoretical Studies of Silane, Trimethyl 4 Nitrophenyl Methoxy

Quantum Chemical Calculations (e.g., DFT) on the Electronic Structure of Silane (B1218182), trimethyl[(4-nitrophenyl)methoxy]-

No specific Density Functional Theory (DFT) or other quantum chemical calculation studies focused on the electronic structure of Silane, trimethyl[(4-nitrophenyl)methoxy]- have been identified in the public domain.

Such a study would typically involve the calculation of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), electrostatic potential maps, and charge distribution. This analysis would provide insight into the molecule's electronic properties, including regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites). The presence of the electron-withdrawing nitro group on the phenyl ring and the electron-donating methoxy-trimethylsilane group would significantly influence this electronic landscape.

Molecular Dynamics Simulations and Conformational Analysis of Silane, trimethyl[(4-nitrophenyl)methoxy]-

There is no available research detailing molecular dynamics (MD) simulations or a comprehensive conformational analysis for Silane, trimethyl[(4-nitrophenyl)methoxy]-.

Theoretical Prediction of Reactivity and Selectivity in Reactions Involving Silane, trimethyl[(4-nitrophenyl)methoxy]-

Specific theoretical predictions regarding the reactivity and selectivity of Silane, trimethyl[(4-nitrophenyl)methoxy]- are not present in the surveyed literature.

Theoretical studies in this area would use computational models to predict how the molecule would behave in chemical reactions. This could involve calculating reaction pathways and transition state energies to determine the most likely products. For instance, predictions could be made about the cleavage of the silyl (B83357) ether under various conditions (e.g., acidic, basic, or with fluoride (B91410) ions), a common reaction for this class of compounds. The influence of the para-nitro group on the stability of potential intermediates could be a key focus of such a theoretical investigation.

Analysis of Bonding Characteristics and Intermolecular Interactions in Silane, trimethyl[(4-nitrophenyl)methoxy]-

Detailed computational analyses of the bonding characteristics and potential intermolecular interactions of Silane, trimethyl[(4-nitrophenyl)methoxy]- are not available.

A computational study on this topic would examine the nature of the chemical bonds within the molecule, such as the polarity and strength of the Si-O and C-O bonds. It would also investigate how molecules of Silane, trimethyl[(4-nitrophenyl)methoxy]- might interact with each other or with solvent molecules. This could include identifying potential hydrogen bonding sites (though none are canonical in this structure) and van der Waals interactions, which would be crucial for understanding its physical properties like melting point, boiling point, and solubility.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Electronic Analysis.

High-resolution NMR spectroscopy is a fundamental technique for the structural elucidation of molecules like Silane (B1218182), trimethyl[(4-nitrophenyl)methoxy]-. ¹H NMR would provide information on the chemical environment of the protons, including the trimethylsilyl (B98337) group, the methylene (B1212753) bridge, and the aromatic protons of the 4-nitrophenyl group. Expected signals would include a singlet for the nine equivalent protons of the trimethylsilyl group, a singlet for the two protons of the methylene group, and a characteristic AA'BB' system for the para-substituted aromatic ring.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the chemical shifts of all unique carbon atoms. This would include the carbon of the trimethylsilyl group, the methylene carbon, and the distinct carbons of the 4-nitrophenyl ring. The electron-withdrawing effect of the nitro group would influence the chemical shifts of the aromatic carbons.

Further two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in confirming the connectivity of the molecule. However, specific NMR spectral data, including chemical shifts and coupling constants for Silane, trimethyl[(4-nitrophenyl)methoxy]-, are not available in the reviewed literature.

Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Silane, trimethyl[(4-nitrophenyl)methoxy]- and its Derivatives.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for determining the molecular weight and fragmentation pathways of a compound. For Silane, trimethyl[(4-nitrophenyl)methoxy]-, the molecular ion peak would be expected in the mass spectrum.

MS/MS analysis would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. Predicted fragmentation pathways for silyl (B83357) ethers often involve the cleavage of the Si-O bond, loss of methyl groups from the silicon atom, and fragmentation of the organic moiety. Specific fragmentation patterns for Silane, trimethyl[(4-nitrophenyl)methoxy]- would provide definitive structural confirmation. Despite the utility of this technique, detailed mass spectrometry and MS/MS fragmentation studies for this specific compound have not been reported in the available scientific literature.

X-ray Crystallography for Absolute Structure Determination of Crystalline Forms of Silane, trimethyl[(4-nitrophenyl)methoxy]-.

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and crystal packing information. If a suitable single crystal of Silane, trimethyl[(4-nitrophenyl)methoxy]- could be grown, this technique would allow for the unambiguous determination of its three-dimensional structure.

The resulting crystal structure would reveal the geometry around the silicon atom, the conformation of the methoxy (B1213986) bridge, and any intermolecular interactions, such as stacking of the aromatic rings, in the solid state. A search of crystallographic databases did not yield any entries for the crystal structure of Silane, trimethyl[(4-nitrophenyl)methoxy]-.

Vibrational Spectroscopy (FTIR, Raman) for Probing Specific Functional Group Environments.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. For Silane, trimethyl[(4-nitrophenyl)methoxy]-, characteristic vibrational modes would be expected.

Key expected peaks in the FTIR and Raman spectra would include:

Si-CH₃ vibrations: Symmetric and asymmetric stretching and bending modes.

C-O stretching: Vibrations from the ether linkage.

NO₂ vibrations: Symmetric and asymmetric stretching modes of the nitro group.

Aromatic C-H and C=C stretching: Characteristic of the benzene (B151609) ring.

While the general regions for these vibrations are known, specific experimental FTIR and Raman spectra for Silane, trimethyl[(4-nitrophenyl)methoxy]- are not documented in the searched literature, precluding a detailed analysis of its specific functional group environments.

In Situ Spectroscopic Monitoring of Reactions Involving Silane, trimethyl[(4-nitrophenyl)methoxy]-.

In situ spectroscopic techniques, such as time-resolved NMR, FTIR, or Raman spectroscopy, are employed to monitor the progress of chemical reactions in real-time. mdpi.comnih.gov These methods can provide valuable mechanistic insights by identifying reaction intermediates and determining reaction kinetics.

For reactions involving Silane, trimethyl[(4-nitrophenyl)methoxy]-, such as its formation from 4-nitrobenzyl alcohol and a trimethylsilylating agent, or its subsequent reactions, in situ monitoring could track the consumption of reactants and the formation of products. This would enable a deeper understanding of the reaction mechanism and optimization of reaction conditions. However, there are no published studies that utilize in situ spectroscopic monitoring for reactions specifically involving Silane, trimethyl[(4-nitrophenyl)methoxy]-.

Silane, Trimethyl 4 Nitrophenyl Methoxy As a Precursor in Materials Science

Synthesis of Organosilicon Polymers and Hybrid Inorganic-Organic Materials

There is no available scientific literature detailing the use of Silane (B1218182), trimethyl[(4-nitrophenyl)methoxy]- as a monomer or precursor for the synthesis of organosilicon polymers. General methodologies for creating organosilicon polymers often involve the hydrolysis and condensation of reactive silane monomers. wiley-vch.deresearchgate.net Similarly, the synthesis of hybrid inorganic-organic materials typically employs functionalized silanes that can covalently bond to both inorganic substrates and organic polymer matrices. researchgate.net However, no studies have been found that specifically utilize Silane, trimethyl[(4-nitrophenyl)methoxy]- for these purposes.

Application in Surface Functionalization and Coating Technologies

The functionalization of surfaces with organosilanes is a common technique to modify their properties, such as hydrophobicity, adhesion, and biocompatibility. scispace.comresearchgate.net This process generally involves the reaction of the silane with hydroxyl groups on a substrate's surface. researchgate.net While various amino, epoxy, and vinyl-functionalized silanes are extensively used in coating technologies to enhance performance and durability, there is no documented use of Silane, trimethyl[(4-nitrophenyl)methoxy]- in this context. nih.gov

Integration into Advanced Functional Materials with Tunable Properties

Advanced functional materials with tunable properties often incorporate organosilanes to introduce specific functionalities or to create responsive material systems. The organic substituents on the silicon atom can be tailored to achieve desired optical, electronic, or thermal properties. nih.gov The search for literature on the integration of Silane, trimethyl[(4-nitrophenyl)methoxy]- into such materials did not yield any relevant results, indicating a lack of research in this area.

Role in the Preparation of Nanostructured Materials

Organosilanes are frequently employed in the synthesis of nanostructured materials, including nanoparticles and mesoporous materials. mdpi.com They can act as surface-modifying agents to control particle growth and stability or as precursors for the formation of silica-based nanostructures. No specific methods or research findings were identified that involve Silane, trimethyl[(4-nitrophenyl)methoxy]- in the preparation of any form of nanostructured materials.

Emerging Research Directions and Future Perspectives for Silane, Trimethyl 4 Nitrophenyl Methoxy

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of Silane (B1218182), trimethyl[(4-nitrophenyl)methoxy]- is primarily dictated by the silicon-oxygen bond of the trimethylsilyl (B98337) ether. Silyl (B83357) ethers are known for their versatility as protecting groups for alcohols, but their direct conversion into other functional groups is a field of growing interest. gelest.com Future research could focus on the direct transformation of the silyl ether moiety in Silane, trimethyl[(4-nitrophenyl)methoxy]- without prior deprotection.

Key areas of exploration include:

Direct Conversion to Other Functional Groups: Inspired by known transformations of other silyl ethers, research could investigate the direct conversion of the Si-O bond into esters, other ethers, or even carbon-carbon bonds. gelest.com For instance, the reaction with anhydrides in the presence of a Lewis acid catalyst could yield the corresponding acetate or benzoate esters directly.

Fluoride-Catalyzed Reactions: The high affinity of silicon for fluoride (B91410) is a cornerstone of silyl ether chemistry. This can be exploited for more than just deprotection. Fluoride-catalyzed substitution reactions could enable the formation of new aryl-alkyl or diaryl ethers. gelest.com

Reductive Cleavage: The p-nitrobenzyl group is susceptible to reduction. Investigating the selective reduction of the nitro group to an amine, while keeping the silyl ether intact, could lead to new bifunctional molecules. Subsequent reactions of the newly formed amino group could open pathways to a variety of derivatives.

Photochemical Reactivity: The presence of the 4-nitrophenyl group suggests potential for photochemical reactions. While ortho-nitrobenzyl groups are more common as photolabile protecting groups, the para-isomer may exhibit interesting photochemical behavior under specific conditions, potentially leading to novel rearrangement or cleavage products. mdpi.comacs.org

Transformation TypePotential ReagentsPotential Product
Direct AcylationAcetic anhydride, Bi(OTf)₃4-Nitrobenzyl acetate
Direct EtherificationAlkyl halide, Fluoride source4-Nitrobenzyl alkyl ether
Nitro Group ReductionH₂, Pd/C or SnCl₂Silane, trimethyl[(4-aminophenyl)methoxy]-
Photochemical ReactionUV irradiation (various wavelengths)Rearrangement or cleavage products

Development of Sustainable and Economically Viable Synthetic Methodologies

The classical synthesis of silyl ethers often involves silyl chlorides and an amine base, which can generate stoichiometric amounts of salt waste. wikipedia.org Future research will likely focus on greener and more atom-economical synthetic routes to Silane, trimethyl[(4-nitrophenyl)methoxy]-.

Promising sustainable approaches include:

Catalytic Silylation: The use of catalysts can significantly improve the efficiency and reduce the waste generated during silylation. For instance, inexpensive and environmentally benign catalysts like sodium hydroxide (B78521) have been shown to effectively catalyze the cross-dehydrogenative coupling of alcohols and hydrosilanes, producing only hydrogen gas as a byproduct.

Solvent-Free or Green Solvent Reactions: Exploring the synthesis in solvent-free conditions or in greener solvents like ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for Silane, trimethyl[(4-nitrophenyl)methoxy]- could lead to a more efficient and economically viable production method.

Synthetic MethodKey FeaturesPotential Advantages
Catalytic Dehydrogenative CouplingUse of a catalyst (e.g., NaOH), hydrosilaneAtom-economical (H₂ byproduct), avoids salt waste
Solvent-Free SynthesisReaction conducted without a solventReduced waste, lower environmental impact
Flow ChemistryContinuous reaction in a microreactorImproved safety, scalability, and control

Potential in Catalyst Design and Development

The structural features of Silane, trimethyl[(4-nitrophenyl)methoxy]- suggest its potential utility in the design and development of novel catalysts.

Immobilization on Supports: The silyl ether group can serve as an anchor to immobilize the molecule onto silica or other oxide supports. The 4-nitrophenylmethoxy moiety could then be further functionalized to create a heterogeneous catalyst. For example, reduction of the nitro group to an amine would provide a site for attaching a catalytically active metal complex.

Organocatalysis: The development of organocatalytic asymmetric methods for the synthesis of chiral silyl ethers is an emerging field. acs.org While the target molecule itself is achiral, it could serve as a precursor for the synthesis of more complex, chiral Si-stereogenic silyl ethers which could act as organocatalysts.

Precursor for N-Heterocyclic Carbene (NHC) Ligands: The aromatic ring could potentially be functionalized to create precursors for N-heterocyclic carbene ligands, which are widely used in catalysis.

Interdisciplinary Applications and Cross-Field Integration of Silane, trimethyl[(4-nitrophenyl)methoxy]-

The combination of a silyl ether and a nitroaromatic group opens up possibilities for applications in materials science, analytical chemistry, and nanotechnology.

Photoresponsive Materials: The related o-nitrobenzyl ethers are extensively used as photolabile groups in polymer and materials science. acs.org Research into the photochemical properties of the p-nitro isomer in Silane, trimethyl[(4-nitrophenyl)methoxy]- could lead to the development of new photoresponsive materials. For example, it could be incorporated into polymers to create photodegradable networks or used to functionalize surfaces for photolithography. nih.gov

Surface Modification: The trimethylsilyl group can be used to modify the surface of silica-based materials, such as glass or silicon wafers. The 4-nitrophenylmethoxy group would then provide a functional handle on the surface for further chemical transformations, for instance, in the development of chemical sensors or biocompatible coatings.

Analytical Chemistry: The nitroaromatic group is electrochemically active. This property could be exploited in the development of electrochemical sensors. By immobilizing the compound on an electrode surface, it could be used for the detection of specific analytes.

Drug Delivery: Photocleavable linkers based on nitrobenzyl ethers are used in drug delivery systems to release a therapeutic agent upon light irradiation. semanticscholar.orgnih.gov The potential photolability of Silane, trimethyl[(4-nitrophenyl)methoxy]- could be explored for similar applications.

Identification of Current Challenges and Future Opportunities in the Field

While the potential applications are numerous, there are challenges that need to be addressed to fully realize the potential of Silane, trimethyl[(4-nitrophenyl)methoxy]-.

Current Challenges:

Lack of Fundamental Data: The primary challenge is the current lack of fundamental research and characterization data for this specific compound.

Selectivity in Reactions: Achieving selective transformations of one functional group (e.g., the nitro group) without affecting the other (the silyl ether) can be challenging and requires careful optimization of reaction conditions.

Stability: The stability of the trimethylsilyl ether group to acidic or basic conditions needs to be carefully considered in any potential application, as it is generally more labile than bulkier silyl ethers. wikipedia.org

Future Opportunities:

Systematic Investigation: There is a significant opportunity for a systematic investigation into the synthesis, reactivity, and physicochemical properties of this compound.

Development of a Molecular Toolkit: By developing a range of selective reactions, Silane, trimethyl[(4-nitrophenyl)methoxy]- could become a versatile building block for the synthesis of a wide array of functional molecules.

Computational Studies: Theoretical calculations could be employed to predict the reactivity, photochemical behavior, and electronic properties of the molecule, guiding future experimental work.

Q & A

How can the synthesis of trimethyl[(4-nitrophenyl)methoxy]silane be optimized to improve yield and purity?

Advanced Research Focus:

  • Methodological Approach:
    • Step 1: Use nitro-substituted precursors (e.g., 4-nitrophenyl esters) as starting materials. For example, reduction of 4-nitrophenyl trimethylacetate with zinc in an EtOH/water mixture under controlled temperatures (<60°C) minimizes side reactions and improves selectivity .
    • Step 2: Optimize reaction time and stoichiometry. Evidence from analogous silane syntheses suggests that excess trimethylsilyl reagents (e.g., trimethylsilyl chloride) enhance silylation efficiency, but rigorous drying is required to avoid hydrolysis .
    • Step 3: Monitor intermediates via TLC or HPLC. For example, intermediates like 4-nitrophenylmethanol can be tracked to ensure complete silylation before isolation .

Data-Driven Insights:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous THF or DCMReduces hydrolysis of silane intermediates
Temperature0–25°C (depending on step)Prevents nitro group degradation
CatalystImidazole or DMAPAccelerates silylation kinetics

What advanced spectroscopic techniques are most effective for characterizing the structure of trimethyl[(4-nitrophenyl)methoxy]silane?

Advanced Research Focus:

  • Methodological Approach:
    • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR: Identify methoxy (δ 3.2–3.5 ppm) and trimethylsilyl (δ 0.1–0.3 ppm) protons. Splitting patterns confirm substitution on the aromatic ring .
  • ¹³C NMR: Detect quaternary carbons adjacent to the nitro group (δ 145–150 ppm) and silicon-bound methyl groups (δ 1–3 ppm) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 219.072 for C₁₁H₁₃NO₂Si) and fragments related to silyl ether cleavage .
    • IR Spectroscopy: Bands at ~1250 cm⁻¹ (Si–C) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Data Contradiction Resolution:

  • Discrepancies in NMR shifts may arise from solvent polarity or trace moisture. Cross-validate with X-ray crystallography (if crystalline) or computational simulations (e.g., DFT) .

How does the nitro group influence the reactivity of trimethyl[(4-nitrophenyl)methoxy]silane in catalytic applications?

Advanced Research Focus:

  • Methodological Approach:
    • Electrophilic Reactivity: The nitro group activates the aromatic ring toward electrophilic substitution, enabling functionalization at the para position. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups .
    • Reductive Transformations: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering the compound’s electronic properties for downstream applications (e.g., as a silyl-protected amine precursor) .

Key Findings:

  • Nitro groups enhance stability under acidic conditions but may decompose under prolonged UV exposure. Controlled light exclusion during storage is critical .

What computational methods are recommended to predict the physicochemical properties of this compound?

Advanced Research Focus:

  • Methodological Approach:
    • Density Functional Theory (DFT): Calculate molecular electrostatic potential (MEP) surfaces to predict sites for nucleophilic/electrophilic attack. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy at the aromatic ring .
    • Molecular Dynamics (MD): Simulate solubility in solvents like DCM or acetonitrile using Hansen solubility parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.